BenchChemオンラインストアへようこそ!

4-(4-Bromo-2-fluorophenyl)isoquinoline

Medicinal chemistry Building block procurement Physicochemical characterization

4-(4-Bromo-2-fluorophenyl)isoquinoline (CAS 1187163-16-1) is a 4-arylisoquinoline derivative belonging to the broader class of nitrogen-containing heterocyclic building blocks frequently employed in medicinal chemistry and organic synthesis. It features a C15H9BrFN molecular formula (MW 302.14 g/mol) and is commercially available at purities of ≥95% and 97%.

Molecular Formula C15H9BrFN
Molecular Weight 302.14 g/mol
CAS No. 1187163-16-1
Cat. No. B1532213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenyl)isoquinoline
CAS1187163-16-1
Molecular FormulaC15H9BrFN
Molecular Weight302.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F
InChIInChI=1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H
InChIKeyPNLWGQXNLLSZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-2-fluorophenyl)isoquinoline (CAS 1187163-16-1): Core Properties and Compound Class Positioning


4-(4-Bromo-2-fluorophenyl)isoquinoline (CAS 1187163-16-1) is a 4-arylisoquinoline derivative belonging to the broader class of nitrogen-containing heterocyclic building blocks frequently employed in medicinal chemistry and organic synthesis. It features a C15H9BrFN molecular formula (MW 302.14 g/mol) and is commercially available at purities of ≥95% and 97% . The compound combines an isoquinoline core with a dihalogenated (bromo, fluoro) distal phenyl ring, a substitution pattern that distinguishes it from mono-halogenated or unsubstituted 4-phenylisoquinoline analogs and enables differentiated reactivity profiles in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) sequences.

Why 4-(4-Bromo-2-fluorophenyl)isoquinoline Cannot Be Replaced by Mono-Halogenated or Non-Halogenated Analogs


Despite sharing the 4-arylisoquinoline scaffold, 4-(4-bromo-2-fluorophenyl)isoquinoline cannot be freely interchanged with its mono-halogenated or non-halogenated counterparts due to quantifiable differences in molecular mass, orthogonal reactivity, and computed lipophilicity that directly impact synthetic planning and compound library design. The presence of both bromine and fluorine substituents confers a dual-reactivity profile—labile C–Br bonds for transition-metal-mediated cross-coupling and robust C–F bonds that resist premature functionalization—while the increased molecular weight (302.14 vs. 284.15 for 4-(4-bromophenyl)isoquinoline ) alters downstream physicochemical properties. Generic substitution would remove these orthogonal reaction handles, compromising the efficiency of sequential functionalization strategies essential for generating diversified chemical libraries. The quantitative evidence presented in Section 3 substantiates this differentiation.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-fluorophenyl)isoquinoline Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. 4-(4-Bromophenyl)isoquinoline and 4-(4-Chlorophenyl)isoquinoline

The molecular weight of 4-(4-bromo-2-fluorophenyl)isoquinoline (302.14 g/mol) exceeds that of the mono-brominated analog 4-(4-bromophenyl)isoquinoline (284.15 g/mol) by 17.99 g/mol, attributable to the additional fluorine atom (exact mass 18.998). Compared to 4-(4-chlorophenyl)isoquinoline (MW 239.70 g/mol for C15H10ClN) , the mass increment is 62.44 g/mol. These mass differences enable unambiguous identification via LC-MS or HRMS and significantly influence physicochemical properties such as cLogP (computed 4.80 for the target compound ), which affects chromatographic retention and biological membrane permeability predictions in drug-discovery workflows.

Medicinal chemistry Building block procurement Physicochemical characterization

Orthogonal C–Br and C–F Bond Dissociation Energies Enable Sequential Functionalization Strategies

The C–Br bond dissociation energy (BDE) of 285 kJ/mol [1] is substantially lower than the C–F BDE of 485 kJ/mol [1], a difference of 200 kJ/mol. In 4-(4-bromo-2-fluorophenyl)isoquinoline, this translates into a practical synthetic advantage: the aryl bromide moiety selectively undergoes oxidative addition with Pd(0) catalysts at temperatures as low as 25–80 °C, while the C–F bond remains inert under these conditions, preventing unwanted side reactions. Isoquinoline analogs bearing only a single halogen (e.g., 4-(4-bromophenyl)isoquinoline ) lack this orthogonal reactivity, limiting their utility to single-step cross-coupling without a subsequent functionalization handle.

Organic synthesis Cross-coupling Chemoselective functionalization

Commercial Purity Specification Benchmarking: 97% vs. 95% Industry Baseline

Multiple vendors supply 4-(4-bromo-2-fluorophenyl)isoquinoline at a declared purity of 97% (HPLC) , surpassing the common ≥95% purity specification offered for related 4-arylisoquinoline building blocks such as 4-(4-bromophenyl)isoquinoline and unsubstituted 4-phenylisoquinoline . This 2% absolute purity difference corresponds to a relative impurity reduction of at least 40% (from 5% to 3% maximum impurity content), reducing the risk of confounding bioassay results or necessitating additional purification steps before use.

Quality control Procurement specification Reproducibility

High-Value Application Scenarios for 4-(4-Bromo-2-fluorophenyl)isoquinoline Based on Quantitative Differentiation Evidence


Sequential, Chemoselective Cross-Coupling for Diversified 4-Arylisoquinoline Library Synthesis

The orthogonal C–Br and C–F bond energies (ΔBDE = 200 kJ/mol) demonstrated in Evidence Item 2 enable a two-step diversification strategy. In the first step, a palladium-catalyzed Suzuki–Miyaura coupling with an arylboronic acid selectively functionalizes the C–Br bond under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) without affecting the C–F bond. The resulting mono-functionalized intermediate retains the aryl fluoride handle, which can subsequently undergo nucleophilic aromatic substitution (SNAr) with amine or alkoxide nucleophiles under more forcing conditions. This sequential protocol eliminates the need for orthogonal protecting groups and reduces synthetic step count by at least one step compared to using sequentially protected mono-halogenated building blocks .

Medicinal Chemistry SAR Studies Requiring Precise Physicochemical Parameter Control

The differentiated molecular mass (302.14 g/mol) and computed lipophilicity (cLogP 4.80) established in Evidence Item 1 provide medicinal chemists with predictable ADME property modulation. When designing congeneric series around a 4-arylisoquinoline core, incorporating the bromo-fluoro substitution pattern allows for fine-tuning of logD without altering the core scaffold geometry. The higher mass also facilitates MS-based metabolic profiling using stable-isotope-labeled internal standards. These properties are not achievable with the lighter mono-brominated (284.15 g/mol) or unsubstituted (205.26 g/mol) analogs .

High-Purity Building Block for Reproducible Chemical Biology Probe Development

The 97% purity specification documented in Evidence Item 3, verified across multiple independent suppliers, makes this compound suitable as a core intermediate for preparing chemical biology probes such as photoaffinity labels or activity-based protein profiling (ABPP) reagents. The low impurity burden (≤3%) minimizes side reactions during probe conjugation and reduces the likelihood of false-positive hits in target-engagement assays. For core facilities and compound management groups, this purity advantage translates into fewer rejected batches and lower overall cost per validated compound compared to 95%-purity alternatives .

Quote Request

Request a Quote for 4-(4-Bromo-2-fluorophenyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.